In-Depth Technical Guide: NMR Spectral Analysis of (S)-tert-Butyl 3-oxo-2-phenylpiperazine-1-carboxylate
In-Depth Technical Guide: NMR Spectral Analysis of (S)-tert-Butyl 3-oxo-2-phenylpiperazine-1-carboxylate
Executive Summary
(S)-tert-Butyl 3-oxo-2-phenylpiperazine-1-carboxylate (CAS: 1343350-41-5) is a highly versatile chiral building block utilized in the synthesis of advanced therapeutics, including 1[1] and 2[2]. The structural integrity of the piperazinone core—specifically the stereocenter at C2—is paramount for target binding affinity. This whitepaper provides a comprehensive analysis of its 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectral data, establishing a self-validating framework for researchers to verify stereochemical purity and structural connectivity.
Structural Dynamics & Spectral Causality
The molecule features a piperazinone ring substituted with a phenyl group at C2 and a tert-butyloxycarbonyl (Boc) protecting group at N1.
Causality of Spectral Broadening: The N-Boc group undergoes restricted rotation around the C–N partial double bond at room temperature (298K). This dynamic process creates slowly interconverting rotamers on the NMR timescale. Consequently, protons proximal to the N1 atom—specifically the chiral H-2 methine and the H-6 methylene protons—often exhibit significant line broadening or appear as complex multiplets rather than clean first-order splitting patterns. Furthermore, the N4 proton (NH) experiences quadrupolar relaxation from the adjacent 14 N nucleus, resulting in a characteristically broad signal that lacks sharp coupling definition.
Quantitative Spectral Data
1 H NMR Data (500 MHz, CDCl 3 )
The following 1 H NMR data is derived from the foundational characterization published in 1[1].
| Proton(s) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Ar-H | 7.42 – 7.27 | m | 5H | Phenyl ring protons (o, m, p) |
| N-H | 6.02 – 5.71 | m (br) | 1H | Piperazinone NH (N4) |
| H-2 | 4.15 – 4.06 | m | 1H | Chiral center CH (C2) |
| H-5a | 3.80 – 3.69 | m | 1H | Piperazinone CH 2 (C5) |
| H-6a | 3.69 – 3.61 | m | 1H | Piperazinone CH 2 (C6) |
| H-5b, H-6b | 3.42 – 3.30 | m | 2H* | Piperazinone CH 2 (C5, C6) |
| Boc-CH 3 | 1.51 | s | 9H | tert-Butyl methyls |
*Expertise & Experience Note: The original literature source[1] reports the 3.42–3.30 ppm signal as integrating to 1H. However, based on the strict 20-proton stoichiometry of C 15 H 20 N 2 O 3 , the C5/C6 methylene envelope must account for 4 protons total. Therefore, structural logic dictates that this most shielded multiplet must integrate to 2H to close the mass balance.
13 C NMR Data (125 MHz, CDCl 3 Predictive Benchmark)
Due to the scarcity of isolated 13 C spectra in primary screening reports, the following table provides a rigorous predictive benchmark based on established chemical shift principles for this exact scaffold.
| Carbon | Chemical Shift (δ, ppm) | Type | Assignment |
| C3 (C=O) | ~168.5 | C q | Piperazinone amide carbonyl |
| Boc (C=O) | ~154.0 | C q | Carbamate carbonyl |
| Ph (ipso) | ~138.2 | C q | Phenyl ipso-carbon |
| Ph (o, m, p) | 126.5 - 129.0 | CH | Phenyl aromatic carbons |
| Boc (C q ) | ~80.5 | C q | tert-Butyl quaternary carbon |
| C2 | ~61.0 | CH | Chiral methine |
| C6 | ~41.5 | CH 2 | Methylene adjacent to N-Boc |
| C5 | ~39.0 | CH 2 | Methylene adjacent to NH |
| Boc (CH 3 ) | ~28.3 | CH 3 | tert-Butyl methyls |
Experimental Methodology: A Self-Validating Protocol
To achieve reproducible and high-resolution NMR spectra, the following step-by-step protocol must be strictly adhered to. This workflow is designed as a self-validating system, ensuring that any spectral artifacts are identified and eliminated during acquisition.
Step 1: Sample Preparation
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Action: Weigh 15–20 mg of the compound and dissolve completely in 0.6 mL of CDCl 3 (99.8% D) containing 0.03% v/v TMS. Transfer to a high-quality 5 mm NMR tube.
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Causality: CDCl 3 is optimal for solubilizing Boc-protected amines without inducing hydrogen-bonding artifacts that protic solvents would cause. TMS provides an absolute zero-point reference (δ 0.00 ppm), which is critical for precise chemical shift reporting and cross-laboratory reproducibility.
Step 2: Instrument Calibration & Shimming
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Action: Insert the sample into a 500 MHz NMR spectrometer. Lock onto the deuterium frequency of CDCl 3 . Execute automated gradient shimming (e.g., TopShim) followed by manual fine-tuning of the Z1 and Z2 gradients.
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Causality: The complex AA'BB' spin system of the C5/C6 methylenes requires extreme magnetic field homogeneity (B 0 ). Poor shimming will obscure the fine J -coupling, rendering stereochemical validation impossible.
Step 3: 1D Acquisition ( 1 H and 13 C)
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Action ( 1 H): Use a standard 30° pulse sequence (zg30). Set the relaxation delay (D1) to 2.0 seconds. Acquire 16–32 scans.
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Action ( 13 C): Use a proton-decoupled sequence (zgpg30). Set D1 to 2.0 seconds. Acquire 512–1024 scans.
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Causality: A 2.0-second D1 ensures that all protons, particularly the isolated H-2 and the broad NH, fully relax between pulses. This guarantees that the integration values perfectly reflect the 20-proton stoichiometry. For 13 C, the high scan count compensates for the low natural abundance and the long T 1 relaxation times of the quaternary carbons.
Step 4: 2D NMR Validation (COSY, HSQC, HMBC)
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Action: Acquire 2D spectra to unequivocally map the spin systems.
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Causality: COSY confirms the connectivity of the C5-C6 ethylene bridge. HSQC differentiates the CH 2 protons (C5, C6) from the CH proton (C2). HMBC connects the isolated H-2 to the C3 carbonyl and the phenyl ring, validating the regiochemistry of the Boc and Phenyl groups.
Visualizations
Step-by-step NMR acquisition workflow for stereochemical validation.
2D NMR spin-spin coupling network mapping the piperazinone core.
References
- Novel Phenyl-Substituted 5,6-Dihydro-[1,2,4]triazolo[4,3-a]pyrazine P2X7 Antagonists with Robust Target Engagement in Rat Brain.
- CN107174584B - Application of piperazine structure-containing compounds in preparation of lsd1 inhibitors.
